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These application notes provide a detailed overview of the clinical trial design, endpoints, and

experimental protocols for the ELEVATE 2 (NCT04712669) clinical trial. This Phase 2b, dose-

ranging, randomized, double-blind, placebo-controlled, multicenter study was designed to

evaluate the efficacy and safety of rodatristat ethyl in patients with Pulmonary Arterial

Hypertension (PAH).

Introduction to the ELEVATE 2 Clinical Trial
The ELEVATE 2 trial investigated rodatristat ethyl, a peripherally restricted inhibitor of

tryptophan hydroxylase 1 (TPH1), as a potential treatment for PAH.[1][2] The rationale for the

trial is based on the role of serotonin in the pathogenesis of PAH.[1] TPH1 is the rate-limiting

enzyme in the synthesis of serotonin, and its inhibition is hypothesized to reduce the excessive

pulmonary artery smooth muscle cell proliferation and contraction that contribute to the

disease.[1][3] The trial was designed to assess the impact of two different doses of rodatristat
ethyl on pulmonary vascular resistance and other key clinical parameters in patients with WHO

Group 1 PAH.[4][5][6]

Clinical Trial Design
The ELEVATE 2 trial was a robustly designed study to assess the dose-response, efficacy, and

safety of rodatristat ethyl.
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Study Design and Patient Population
The trial was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.[4][6]

Patients were randomized in a 1:1:1 ratio to one of three treatment arms:[4][6]

Rodatristat ethyl 300 mg twice daily

Rodatristat ethyl 600 mg twice daily

Placebo twice daily

The study was conducted at 64 sites across 16 countries in North America and Europe.[6] The

treatment duration was 24 weeks, with an optional open-label extension period.[6][7]

Table 1: Key Aspects of the ELEVATE 2 Trial Design

Parameter Description

Study Phase Phase 2b[4][6]

Trial Design
Randomized, Double-Blind, Placebo-Controlled,

Multicenter[4][6]

Randomization Ratio 1:1:1 (Placebo: 300 mg BID: 600 mg BID)[4][6]

Treatment Rodatristat ethyl (oral)[4]

Dosage 300 mg and 600 mg twice daily (BID)[4][6]

Treatment Duration 24 weeks[5][6]

Patient Population
WHO Group 1 Pulmonary Arterial Hypertension

(PAH), Functional Class (FC) II or III[5][6]

Sample Size
Approximately 90 patients planned, 108

enrolled[4][6]

Inclusion and Exclusion Criteria
The study enrolled adult patients with a confirmed diagnosis of PAH.
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Table 2: Summary of Key Inclusion and Exclusion Criteria

Inclusion Criteria Exclusion Criteria

Age ≥ 18 years[8][9] WHO PH Group 2, 3, 4, or 5[4][9]

Confirmed diagnosis of WHO Group 1 PAH

(idiopathic, heritable, drug- or toxin-induced, or

associated with connective tissue disease,

congenital shunts repaired >1 year prior, or

stable HIV infection)[4][8][9]

Significant left ventricular dysfunction or valvular

heart disease[4]

WHO Functional Class II or III[6][9]
Pregnancy, planning to become pregnant, or

lactation[4][9]

Stable on background PAH therapy for at least

12 weeks[6]

Forced expiratory volume in 1 second (FEV1) <

60% of predicted[4][9]

Pulmonary Vascular Resistance (PVR) ≥ 350

dyn·s/cm⁵[7]

Total lung capacity (TLC) < 70% of predicted

(with some exceptions for connective tissue

disease-associated PAH)[4][9]

6-Minute Walk Distance (6MWD) between 100-

550 meters[7]

Body Mass Index (BMI) < 18 kg/m ² or > 40

kg/m ²[9]

Endpoints
The ELEVATE 2 trial utilized a range of endpoints to comprehensively evaluate the efficacy and

safety of rodatristat ethyl.

Table 3: Primary, Secondary, and Exploratory Endpoints of the ELEVATE 2 Trial

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pahriskcalculatorlt.com/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10858736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9248796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10858736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9248796/
https://pahriskcalculatorlt.com/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10858736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9248796/
https://scholars.houstonmethodist.org/en/publications/safety-and-efficacy-of-rodatristat-ethyl-for-the-treatment-of-pul/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10858736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9248796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10858736/
https://scholars.houstonmethodist.org/en/publications/safety-and-efficacy-of-rodatristat-ethyl-for-the-treatment-of-pul/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9248796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10858736/
https://www.pahinitiative.com/hcp/pah-prognosis-survival/calculators
https://pmc.ncbi.nlm.nih.gov/articles/PMC9248796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10858736/
https://www.pahinitiative.com/hcp/pah-prognosis-survival/calculators
https://pmc.ncbi.nlm.nih.gov/articles/PMC10858736/
https://www.benchchem.com/product/b610550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Type Endpoint Assessment Method

Primary

Percent change from baseline

in Pulmonary Vascular

Resistance (PVR) at Week

24[5][6]

Right Heart Catheterization

Secondary
Change in cardiopulmonary

hemodynamics
Right Heart Catheterization

Time to Clinical Worsening Clinical Assessment

All-cause mortality Vital Status Monitoring

Change in WHO Functional

Class (FC)
Physician Assessment

Change in 6-Minute Walk

Distance (6MWD)
6-Minute Walk Test

Change in N-terminal pro-B-

type natriuretic peptide (NT-

proBNP)

Blood Test

Change in Right Ventricular

(RV) function
Echocardiography

Change in PAH-SYMPACT®

score

Patient-Reported Outcome

Questionnaire

Change in REVEAL Lite 2

score
Risk Score Calculation

Exploratory Time to Clinical Improvement Clinical Assessment

Change in physical activity Actigraphy

Experimental Protocols
Detailed methodologies for the key experiments cited in the ELEVATE 2 trial are outlined

below.
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Serotonin Signaling Pathway in PAH
The therapeutic rationale for the ELEVATE 2 trial is based on the central role of serotonin in the

pathophysiology of PAH. The following diagram illustrates the targeted signaling pathway.
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Serotonin signaling pathway in PAH and the target of rodatristat ethyl.
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ELEVATE 2 Clinical Trial Workflow
The following diagram outlines the logical flow of a patient's journey through the ELEVATE 2

clinical trial.

24-Week Double-Blind Treatment

Screening
(Inclusion/Exclusion Criteria Met)

Randomization (1:1:1)

Placebo BID Rodatristat Ethyl 300mg BID Rodatristat Ethyl 600mg BID

Endpoint Assessment at Week 24
(Primary & Secondary)

Optional Open-Label Extension

Final Analysis

Click to download full resolution via product page

Workflow of the ELEVATE 2 clinical trial.
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Right Heart Catheterization (RHC) Protocol
RHC is the gold standard for the diagnosis and hemodynamic assessment of PAH and was

used to measure the primary endpoint in the ELEVATE 2 trial.[10][11]

Objective: To directly measure hemodynamic parameters in the right heart and pulmonary

arteries.

Procedure:

Patient preparation: Patients are typically required to fast for approximately 6 hours before

the procedure.[10]

Catheter insertion: A thin, flexible tube (Swan-Ganz catheter) is inserted into a large vein,

typically in the neck, groin, or arm.

Catheter advancement: The catheter is advanced through the right atrium, right ventricle,

and into the pulmonary artery.

Pressure measurements: Pressures are measured in the right atrium (mean right atrial

pressure - mRAP), right ventricle, and pulmonary artery (systolic, diastolic, and mean

pulmonary artery pressure - mPAP). Pulmonary capillary wedge pressure (PCWP) is also

measured to assess left heart filling pressures.[11]

Cardiac output measurement: Cardiac output is typically determined by the thermodilution

or Fick method.

Calculation of PVR: Pulmonary vascular resistance is calculated using the formula: PVR =

(mPAP - PCWP) / Cardiac Output.

Data Collection: Hemodynamic measurements are recorded at baseline and at the 24-week

follow-up to assess the change in PVR.

6-Minute Walk Test (6MWT) Protocol
The 6MWT is a standardized, submaximal exercise test used to assess functional capacity.[12]
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Objective: To measure the distance a patient can walk on a flat, hard surface in 6 minutes.

[12]

Procedure:

Test environment: The test is conducted in a quiet, enclosed corridor, typically 30 meters in

length, with markings at regular intervals.[12][13]

Pre-test assessment: Baseline heart rate, blood pressure, respiratory rate, and oxygen

saturation are recorded.[13] The Borg Dyspnea Scale may be used to assess the patient's

perception of breathlessness.[13]

Patient instructions: Patients are instructed to walk as far as possible in 6 minutes, and

they are allowed to slow down, stop, and rest if necessary.[12]

During the test: The administrator provides standardized encouragement at regular

intervals.

Post-test assessment: The total distance walked (6-minute walk distance - 6MWD) is

recorded. Heart rate, blood pressure, respiratory rate, oxygen saturation, and Borg

Dyspnea Scale score are reassessed immediately after the test.[13]

Data Collection: The 6MWD is measured at baseline and at the 24-week follow-up. An

increase or decrease of 50 meters is considered a significant change.[13]

Echocardiography for Right Ventricular (RV) Function
Protocol
Echocardiography is a non-invasive imaging technique used to assess cardiac structure and

function.

Objective: To evaluate the size and function of the right ventricle.

Procedure:

Image acquisition: Standard echocardiographic views are obtained, with a particular focus

on the right heart. This includes the parasternal long-axis, parasternal short-axis, apical
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four-chamber, and subcostal views.[14][15]

Key parameters measured:

Tricuspid Annular Plane Systolic Excursion (TAPSE): Measures the longitudinal motion

of the tricuspid annulus and reflects RV systolic function.[14][16]

RV Fractional Area Change (RVFAC): The percentage change in the RV area from

diastole to systole, providing an estimate of RV systolic function.[14][16]

RV Wall Thickness: Measured in end-diastole, typically from the subcostal view, to

assess for RV hypertrophy.[14][15]

Right Atrial and RV Areas: To assess the size and potential dilation of the right heart

chambers.[16]

TAPSE/sPAP ratio: An index of RV to pulmonary artery (PA) coupling.[16]

Data Collection: Echocardiographic parameters are measured at baseline and at the 24-

week follow-up to assess changes in RV function.

Patient-Reported Outcome (PRO) Questionnaires
PAH-SYMPACT®: A validated, disease-specific questionnaire to assess the symptoms and

impacts of PAH on a patient's life.[5][9] It consists of 22 Likert-scale questions across four

domains: cardiovascular symptoms, cardiopulmonary symptoms, physical impact, and

cognitive-emotional impact.[1][5][9] Higher scores indicate a worse health-related quality of

life.[5][9] The one-day recall version is often used in clinical practice.[1][5]

REVEAL Lite 2 Score: A simplified risk score calculator for PAH that predicts 1-year mortality.

[8][17] It uses a limited number of variables, including:

BNP or NT-proBNP levels

6-Minute Walk Distance

WHO Functional Class
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Systolic Blood Pressure

Heart Rate

Renal function (eGFR)

Statistical Analysis
The primary efficacy analyses in the ELEVATE 2 trial were conducted on the intention-to-treat

(ITT) population, which includes all randomized patients.[6][18] Safety analyses were

performed on the safety population, comprising all patients who received at least one dose of

the study drug.[6][18] The primary endpoint, the percent change in PVR from baseline to week

24, was the main focus of the statistical evaluation.[6][18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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